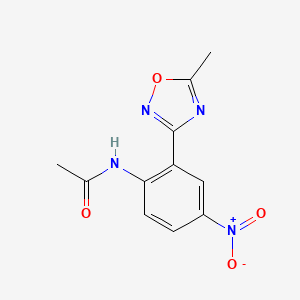
3-(2-Acetamido-5-nitrophenyl)-5-methyl-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Acetamido-5-nitrophenyl)-5-methyl-1,2,4-oxadiazole is an organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of an acetamido group, a nitrophenyl group, and a methyl group attached to the oxadiazole ring
準備方法
The synthesis of 3-(2-Acetamido-5-nitrophenyl)-5-methyl-1,2,4-oxadiazole typically involves the following steps:
Nitration: The starting material, 2-acetamidophenol, undergoes nitration to introduce a nitro group at the 5-position, yielding 2-acetamido-5-nitrophenol.
Cyclization: The nitrophenol derivative is then subjected to cyclization with an appropriate reagent, such as acetic anhydride, to form the oxadiazole ring.
Methylation: Finally, the oxadiazole ring is methylated at the 5-position using a methylating agent like methyl iodide.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
化学反応の分析
3-(2-Acetamido-5-nitrophenyl)-5-methyl-1,2,4-oxadiazole can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The acetamido group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Common reagents and conditions used in these reactions include hydrogen gas, palladium on carbon, nucleophiles, and oxidizing agents like potassium permanganate. Major products formed from these reactions include amino derivatives, substituted oxadiazoles, and oxidized compounds.
科学的研究の応用
3-(2-Acetamido-5-nitrophenyl)-5-methyl-1,2,4-oxadiazole has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anti-inflammatory properties.
Materials Science: The compound is investigated for its use in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural features.
Chemical Research: It serves as a building block in the synthesis of more complex molecules and is used in various organic synthesis reactions.
作用機序
The mechanism of action of 3-(2-Acetamido-5-nitrophenyl)-5-methyl-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit the activity of certain enzymes or receptors, leading to its antimicrobial or anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
類似化合物との比較
3-(2-Acetamido-5-nitrophenyl)-5-methyl-1,2,4-oxadiazole can be compared with other similar compounds, such as:
3-(2-Acetamido-5-nitrophenyl)-1,2,4-oxadiazole: Lacks the methyl group at the 5-position, which may affect its chemical reactivity and biological activity.
3-(2-Acetamido-5-nitrophenyl)-5-ethyl-1,2,4-oxadiazole: Contains an ethyl group instead of a methyl group, which can influence its physical properties and interactions with other molecules.
3-(2-Acetamido-5-nitrophenyl)-5-phenyl-1,2,4-oxadiazole: Has a phenyl group at the 5-position, potentially altering its solubility and binding affinity in biological systems.
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which contribute to its distinct chemical and biological properties.
特性
IUPAC Name |
N-[2-(5-methyl-1,2,4-oxadiazol-3-yl)-4-nitrophenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O4/c1-6(16)12-10-4-3-8(15(17)18)5-9(10)11-13-7(2)19-14-11/h3-5H,1-2H3,(H,12,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUQNBSGLENWDIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)C2=C(C=CC(=C2)[N+](=O)[O-])NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














